molecular formula C19H21F2N3O2S B2808918 N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234932-17-2

N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2808918
CAS No.: 1234932-17-2
M. Wt: 393.45
InChI Key: PGDKBZNOGRITLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-Difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a high-purity oxalamide-based compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure, which integrates a 3,4-difluorophenyl group and a piperidine moiety modified with a thiophen-3-ylmethyl group, is characteristic of compounds investigated for targeted biological activity . Oxalamide derivatives are frequently explored as key scaffolds in the development of novel fungicides, particularly those incorporating thiophene rings, which have demonstrated promising activity against challenging plant pathogens such as cucumber downy mildew . Furthermore, structurally related compounds featuring piperidine and thiophene subunits are actively studied for their potential as modulators of biological targets, including ion channels like TRPM8 . The compound is intended for research applications only, including but not limited to use as a standard in analytical studies, a building block in synthetic chemistry, and a candidate for in vitro biological screening. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c20-16-2-1-15(9-17(16)21)23-19(26)18(25)22-10-13-3-6-24(7-4-13)11-14-5-8-27-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDKBZNOGRITLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with a piperidine derivative containing a thiophenylmethyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : Compound 22 (45% yield) and similar oxalamides (e.g., 36–53% yields in ) highlight moderate synthetic challenges, likely due to stereochemical control and purification . The target compound’s thiophene substituent may simplify synthesis compared to thiazole-containing analogs.
  • Purity : Compound 22’s 98.3% HPLC purity suggests robust purification protocols, a critical benchmark for the target compound .

Functional Group Impact on Bioactivity

  • Fluorine Substitution : The 3,4-difluorophenyl group in the target compound and Compound 22 is associated with improved binding affinity to hydrophobic pockets in viral envelope proteins (e.g., HIV gp120) .
  • Heterocyclic Moieties : Thiophene (target) vs. thiazole (Compound 22) alters electronic properties and steric hindrance. Thiophene’s lower polarity may enhance blood-brain barrier penetration compared to thiazole .
  • Piperidine Positioning : Piperidin-4-yl (target) vs. piperidin-2-yl (Compound 22) affects conformational flexibility. The 4-position may stabilize interactions with charged residues in enzymatic active sites .

Pharmacokinetic and Metabolic Considerations

  • Oxalamide Pharmacokinetics: Analogs like No. 2225 exhibit rapid plasma clearance and poor oral bioavailability, likely due to glucuronidation or hydrolysis of the oxalamide bond . The target compound’s thiophene group may mitigate these issues by reducing metabolic susceptibility.
  • Stereochemical Complexity : Compound 22’s diastereomeric mixture (3:2) underscores the need for chiral resolution in development, whereas the target compound’s stereochemistry remains uncharacterized in available data .

Therapeutic Potential

  • Antiviral Activity : Compound 22 and BNM-III-170 demonstrate efficacy as HIV entry inhibitors, suggesting the target compound may share similar mechanisms .
  • Disease-Specific Modifications : Goxalapladib’s naphthyridine core (atherosclerosis) vs. the target’s oxalamide scaffold illustrates structural diversification for distinct therapeutic targets .

Biological Activity

N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide, with the CAS number 946247-37-6, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This detailed analysis encompasses its molecular characteristics, biological mechanisms, and relevant case studies.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Molecular Formula C19_{19}H22_{22}F2_{2}N4_{4}O2_{2}S
Molecular Weight 408.5 g/mol
CAS Number 946247-37-6

This compound is believed to exert its effects through interactions with specific biological targets. These interactions may modulate enzymatic activities or receptor functions, thereby influencing various cellular pathways.

Potential Targets:

  • Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDACs, which play a critical role in epigenetic regulation and are implicated in cancer and neurodegenerative diseases .
  • Wnt Signaling Pathway : Inhibitors of Notum, a negative regulator of this pathway, have been explored for their therapeutic potential in various diseases .

Pharmacological Properties

Research indicates that this compound may possess significant pharmacological properties:

  • Antitumor Activity : Compounds targeting HDACs have shown promise in cancer treatment by inducing cell cycle arrest and apoptosis in tumor cells.
  • Neuroprotective Effects : By modulating pathways related to neurodegeneration, such compounds could potentially offer protective effects against conditions like Alzheimer's disease.

Case Studies

  • Inhibition of HDAC6 : A study demonstrated that derivatives containing difluoromethyl groups exhibit high selectivity for HDAC6 over other isoforms. This selectivity suggests that compounds like this compound could be developed as targeted therapies with reduced side effects compared to non-selective HDAC inhibitors .
  • Restoration of Wnt Signaling : Another investigation into small-molecule inhibitors revealed that oxadiazole-containing compounds could restore Wnt signaling disrupted by Notum. This finding highlights the potential of similar compounds in therapeutic applications for diseases where Wnt signaling is critical .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3,4-difluorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Synthesize the piperidin-4-ylmethyl intermediate via reductive amination of 1-(thiophen-3-ylmethyl)piperidin-4-amine with formaldehyde under inert conditions .
  • Step 2 : React the intermediate with oxalyl chloride in anhydrous dichloromethane to form the oxalamide backbone.
  • Step 3 : Couple with 3,4-difluoroaniline using a coupling agent like HATU in DMF .
  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1^1H/13^{13}C NMR (e.g., δ 7.2–7.8 ppm for thiophene protons) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : Assign peaks using 1^1H NMR (e.g., thiophene protons at δ 7.3–7.6 ppm, piperidine methylene at δ 3.1–3.4 ppm) and 13^{13}C NMR (oxalamide carbonyls at ~160 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+ ~470–480 Da) .
  • HPLC : Use a 90:10 acetonitrile/water mobile phase with UV detection at 254 nm for purity assessment (>95%) .

Q. How should researchers design initial biological screening assays for this compound?

  • Approach :

  • Target Selection : Prioritize kinase or GPCR targets due to the piperidine-thiophene scaffold’s prevalence in inhibitors .
  • In Vitro Assays :
  • Enzymatic inhibition assays (e.g., IC50_{50} determination for kinases using ADP-Glo™).
  • Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • SAR Strategy :

  • Modifications : Vary substituents on the difluorophenyl (e.g., chloro, methoxy) or thiophene (e.g., methyl, nitro) groups.
  • Key Parameters : Measure changes in potency (IC50_{50}), selectivity (kinase panel screening), and logP (via HPLC-derived hydrophobicity indices) .
  • Data Table :
DerivativeR1_1 (Phenyl)R2_2 (Thiophene)IC50_{50} (nM)Selectivity Index
Parent3,4-diFH1501.0
Analog 14-ClH900.8
Analog 23,4-diF5-Me752.5

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Troubleshooting :

  • Assay Replication : Repeat under standardized conditions (e.g., ATP concentration, cell passage number) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-target interactions .
  • Data Normalization : Cross-reference with positive controls (e.g., staurosporine for kinases) to calibrate inter-lab variability .

Q. How can in vivo efficacy and pharmacokinetics (PK) be evaluated for this compound?

  • In Vivo Protocol :

  • Model Selection : Use xenograft models (e.g., HT-29 colon cancer) for antitumor activity .
  • Dosing : Administer orally (10–50 mg/kg) or intravenously; measure plasma half-life via LC-MS/MS .
  • PK Parameters : Calculate bioavailability (F%), clearance (Cl), and volume of distribution (Vd) using non-compartmental analysis .

Q. What computational methods predict binding modes and off-target risks?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, PDB: 1M17) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Off-Target Prediction : Apply SEA (Similarity Ensemble Approach) to screen for GPCR or ion channel liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.